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Compound of Interest

Compound Name: N-(Diphenylmethyl)decanamide

CAS No.: 10254-03-2

Cat. No.: B11954765

Get Quote

Executive Summary
N-decanylamino-diphenylmethane (chemically defined as N-decyl-1,1-diphenylmethanamine or

N-decylbenzhydrylamine) represents a class of lipophilic amines utilized in diverse applications

ranging from pharmaceutical intermediates (e.g., calcium channel blockers, antihistamines) to

industrial antioxidants and corrosion inhibitors.[1][2][3] Its structure combines a bulky,

hydrophobic benzhydryl core with a flexible decyl chain, imparting unique physicochemical

properties such as high lipophilicity (LogP > 7) and surface activity.

This guide provides a rigorous technical framework for the structural elucidation, impurity

profiling, and quantitative analysis of this compound. It moves beyond generic protocols to

address the specific challenges posed by its hydrophobic nature and secondary amine

functionality.

Chemical Identity & Physicochemical Profile[1][2][3]
[4]
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Before establishing analytical protocols, the molecular architecture must be defined to predict

spectral behavior and solubility.

Property Specification

Common Name N-Decanylamino-diphenylmethane

IUPAC Name N-Decyl-1,1-diphenylmethanamine

CAS Registry
Not widely listed; Analogous to 5824-94-2 (N-

butyl)

Molecular Formula C₂₃H₃₃N

Molecular Weight 323.52 g/mol

Core Structure
Benzhydryl group (Ph₂CH-) linked to a Decyl

chain (-C₁₀H₂₁) via a secondary amine (-NH-)

Calculated LogP ~7.2 (Highly Lipophilic)

pKa (Predicted) ~9.5 (Typical secondary amine)

Synthetic Pathway & Impurity Logic
Understanding the synthesis is critical for "Impurity Profiling"—predicting what non-target

molecules will be present in the sample. The most robust synthesis involves the reductive

amination of benzophenone with decylamine.

Mechanistic Insight[1]
Imine Formation: Benzophenone reacts with decylamine to form a Schiff base (ketimine).

This step is equilibrium-driven and often requires water removal.

Reduction: The ketimine is reduced (typically using NaBH₄ or catalytic hydrogenation) to the

secondary amine.

Critical Impurities:

Residual Benzophenone: Unreacted starting material (UV active).
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Imine Intermediate: Incomplete reduction (hydrolytically unstable).

Bis-alkylation: Formation of tertiary amines (unlikely with benzophenone due to steric

hindrance, but possible with benzhydryl halides).

Benzophenone
(C13H10O)

Intermediate:
N-Decyl Benzophenone Imine

- H2O
(Dehydration)

+ Decylamine
(C10H23N)

Target:
N-Decylbenzhydrylamine

+ [H]
(Reduction)

Impurity:
Hydrolysis back to

Benzophenone

+ H2O
(Instability)

Click to download full resolution via product page

Figure 1: Reductive amination pathway highlighting the critical imine intermediate and potential

hydrolysis impurity.

Structural Elucidation: The Core Analysis
To validate the structure of N-decanylamino-diphenylmethane, a multi-modal approach

combining NMR, MS, and IR is required.

A. Nuclear Magnetic Resonance (NMR)
The benzhydryl methine proton is the diagnostic "anchor" for this structure.

1H NMR (400 MHz, CDCl₃) Assignments:
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Mechanistic
Note

7.15 – 7.40 Multiplet 10H Ar-H (Phenyl)

Overlapping

signals typical of

mono-substituted

benzenes.

4.82 Singlet 1H Ph₂CH-NH-

The "Benzhydryl"

proton.

Deshielded by

two phenyl rings

and nitrogen.[2]

2.58 Triplet (J=7.2 Hz) 2H -NH-CH₂-
α-Methylene of

the decyl chain.

1.65 Broad Singlet 1H -NH-

Exchangeable

with D₂O.

Chemical shift

varies with

concentration.

1.45 – 1.55 Multiplet 2H -CH₂-CH₂-
β-Methylene of

the decyl chain.

1.20 – 1.35 Broad Multiplet 14H -(CH₂)₇-
Bulk methylene

chain.

0.88 Triplet 3H -CH₃
Terminal methyl

group.

B. Mass Spectrometry (MS)
The fragmentation pattern of benzhydryl amines is highly characteristic, dominated by the

stability of the benzhydryl cation.

Fragmentation Pathway:

Molecular Ion: [M+H]⁺ = 324.3 m/z.
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Primary Cleavage: C-N bond cleavage releases the stable Benzhydryl Cation (m/z 167). This

is often the base peak (100% abundance).

Secondary Cleavage: Loss of phenyl ring from the benzhydryl cation to form the Tropylium

ion (m/z 91).

Molecular Ion [M+H]+
m/z 324

Benzhydryl Cation
[Ph2CH]+

m/z 167 (Base Peak)

α-Cleavage (C-N break)

Decylamine Fragment
[C10H23N]+

Minor pathway

Phenyl Cation / Tropylium
[C7H7]+
m/z 91

Loss of Phenyl ring (-C6H6)

Click to download full resolution via product page

Figure 2: MS fragmentation logic. The m/z 167 peak is the definitive fingerprint for the

diphenylmethane core.

C. Infrared Spectroscopy (FT-IR)
3300–3350 cm⁻¹: N-H stretching (weak, secondary amine).

3020–3080 cm⁻¹: C-H stretching (aromatic).

2850–2960 cm⁻¹: C-H stretching (aliphatic decyl chain) – Strong intensity.

1600, 1495, 1450 cm⁻¹: C=C ring skeletal vibrations.
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690–750 cm⁻¹: Mono-substituted benzene out-of-plane bending (strong diagnostic for

diphenylmethane).

Analytical Methodologies (HPLC)[3]
Due to the high lipophilicity (LogP > 7), standard C18 methods may result in excessive

retention times or peak broadening. A high-organic mobile phase is required.

HPLC Protocol: Purity & Assay
Column: C8 or C18 (e.g., Agilent Zorbax Eclipse XDB-C8), 4.6 x 150 mm, 5 µm. Note: C8 is

preferred to reduce retention time.

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient:

0-2 min: 60% B

2-15 min: 60% → 95% B

15-20 min: 95% B (Isocratic hold)

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (peptide bond/amine) and 254 nm (aromatic).

Temperature: 40°C (Improves mass transfer for viscous lipophiles).

Self-Validating Step: Inject a blank containing the solvent (e.g., MeOH). Ensure no carryover

peaks appear at the retention time of the decyl-amine, as lipophilic amines stick to injector

seals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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